molecular formula C15H11NO5S2 B4545462 2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid

2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid

Cat. No.: B4545462
M. Wt: 349.4 g/mol
InChI Key: BSAFGMVTLHNTMZ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid is an organosulfur compound that features a sulfonic acid group attached to a benzene ring. This compound is notable for its unique structure, which includes a cyano group and a benzenesulfonyl group connected via a double bond in the Z-configuration. It is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and wide range of applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous sulfonation processes and the use of advanced extraction techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid is unique due to its combination of a sulfonic acid group, a cyano group, and a Z-configured double bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S2/c16-11-14(22(17,18)13-7-2-1-3-8-13)10-12-6-4-5-9-15(12)23(19,20)21/h1-10H,(H,19,20,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAFGMVTLHNTMZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2S(=O)(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC=C2S(=O)(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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